BenchChemオンラインストアへようこそ!

(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide

Antitubercular Mycobacterium tuberculosis H37Rv Hydrazone SAR

(E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3) is a hydrazone derivative formed by condensation of 2-(4-bromophenoxy)acetohydrazide with benzaldehyde. It belongs to the aryloxyacetyl hydrazone class, characterized by an azomethine (–N=CH–) linkage, a terminal 4-bromophenoxy ring, and a benzylidene capping group (C₁₅H₁₃BrN₂O₂; MW 333.18).

Molecular Formula C15H13BrN2O2
Molecular Weight 333.185
CAS No. 303063-90-3
Cat. No. B2570620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide
CAS303063-90-3
Molecular FormulaC15H13BrN2O2
Molecular Weight333.185
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10+
InChIKeyWWVIDXSAHMRUCB-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3): Compound Class, Basic Characteristics, and Procurement Context


(E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3) is a hydrazone derivative formed by condensation of 2-(4-bromophenoxy)acetohydrazide with benzaldehyde [1]. It belongs to the aryloxyacetyl hydrazone class, characterized by an azomethine (–N=CH–) linkage, a terminal 4-bromophenoxy ring, and a benzylidene capping group (C₁₅H₁₃BrN₂O₂; MW 333.18) . The compound is listed as a rare and unique chemical in the Sigma-Aldrich AldrichCPR collection, indicating that no standardized analytical data are collected by the supplier and that procurement requires end-user identity/purity verification . The hydrazone functionality confers bidentate metal-coordination capability through the carbonyl oxygen and the azomethine nitrogen, a property exploited in coordination polymer synthesis with Ni(II) [2].

Why Generic Hydrazone Substitution Is Not Advisable When Procuring (E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3)


Substituting (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide with an in-class hydrazone or a close positional isomer is not risk-free for research procurement because three structural variables—the halogen substituent (Br vs. Cl vs. H on the phenoxy ring), the benzylidene capping group, and the linker length—converge to control metal-chelation geometry, biological target engagement, and physicochemical properties [1]. In the Raja et al. (2010) series, simply replacing bromine with hydrogen on the phenoxy ring or altering the carbonyl-component substituents changed antibacterial MIC outcomes from inactive to moderately active, and antitubercular inhibition ranged from 6% to 80% across analogs [1]. The bidentate coordination mode confirmed for the 2-(4-bromophenoxy)acetohydrazide fragment (carbonyl O + amine N) is sensitive to substitution at the hydrazone nitrogen; a benzylidene cap creates an NNO donor set distinct from that of the parent hydrazide, directly impacting complex stability and geometry [2]. These non-linear SAR relationships mean that generic replacement without confirmatory head-to-head data risks invalidating screening results or coordination-chemistry outcomes.

Quantitative Differentiation Evidence for (E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3) vs. Closest Analogs


Antitubercular Inhibition: 4-Bromophenoxy Hydrazone vs. Phenoxy Analog (Head-to-Head Within Same Study)

In the Raja et al. (2010) series, the 4-bromophenoxy hydrazone analog (compound 4l: R=Br; R₁,R₂,R₃=H) exhibited 6% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL, whereas the unsubstituted phenoxy analog (compound 4b: R=H; R₁,R₂,R₃=H) showed 14% inhibition under identical conditions [1]. The most active compound in the series (4f, a 4-chlorophenyl-ethylidene phenoxy hydrazone) achieved 80% inhibition, demonstrating that the bromophenoxy substitution alone does not guarantee enhanced antitubercular potency and that the benzylidene-bearing target compound occupies a distinct SAR position within this chemical space [1].

Antitubercular Mycobacterium tuberculosis H37Rv Hydrazone SAR

Broad-Spectrum Antibacterial Activity: 4-Bromophenoxy Hydrazones vs. Phenoxy Hydrazones

Across the ten bacterial strains tested by Raja et al. (2010), the 4-bromophenoxy hydrazone 4l (R=Br; R₁,R₂,R₃=H) showed no detectable antibacterial activity at MIC ≤5000 μg/mL against any strain, whereas several phenoxy hydrazones (4a, 4c, 4f, 4n) exhibited broad-spectrum activity with MIC values ranging from 312.5 to 5000 μg/mL [1]. The unsubstituted phenoxy analog 4b showed activity against five strains at MIC 2500–5000 μg/mL. This pattern indicates that the 4-bromophenoxy substitution, in the absence of additional substituents on the hydrazone carbon, is associated with reduced antibacterial permeability or target engagement relative to phenoxy counterparts [1].

Antibacterial Gram-positive Gram-negative MIC

Coordination Chemistry Potential: Bidentate NNO Donor Set of the 4-Bromophenoxyacetohydrazide Fragment

The 2-(4-bromophenoxy)acetohydrazide fragment—the immediate synthetic precursor of the target compound—coordinates Ni(II) in a bidentate fashion through the carbonyl oxygen and the terminal amine nitrogen, forming a distorted octahedral [NiCl₂L(2-PrOH)]ₙ coordination polymer, confirmed by single-crystal X-ray diffraction [1]. In the target benzylidene-capped compound, the amine nitrogen is converted to an azomethine (–N=CH–) nitrogen, which preserves the NNO donor set while altering the electronic environment and steric profile due to the benzylidene phenyl ring. This contrasts with the parent hydrazide, where the free –NH₂ group offers a stronger σ-donor character but lacks the extended π-conjugation and steric bulk of the benzylidene system [1]. No crystallographically characterized metal complex of the exact benzylidene derivative has been reported to date.

Coordination polymer Nickel(II) complex Bidentate ligand X-ray crystallography

Anticonvulsant Pharmacophore Compatibility: Evidence from a 4-Bromophenoxy-Benzylidene Analog

A structurally related compound, 2-[4-(4-bromophenoxy)benzylidene]-N-(4-bromophenyl)hydrazinecarbothioamide (PC 23), demonstrated activity in both the maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models at 100 mg/kg in mice [1]. The target compound differs from PC 23 by replacement of the hydrazinecarbothioamide moiety with an acetohydrazide linker (–OCH₂CONHN=CH– vs. –NHCSNHN=CH–). In the Pandeya et al. (2003) study, phenoxy/p-bromophenoxy acetyl hydrazones containing the –OCH₂– linker were uniformly devoid of anticonvulsant activity, while the semicarbazone series with –NHCO– linkers showed potent protection [2]. This combined evidence indicates that the –OCH₂CONHN=CH– pharmacophore of the target compound is unlikely to confer anticonvulsant activity, positioning it as a negative-control scaffold for seizure-model screening or as a selectivity tool where anticonvulsant off-target effects must be excluded.

Anticonvulsant MES test 6 Hz seizure model Hydrazinecarbothioamide

Antioxidant SAR: Electron-Donating Substituents Outperform Bromine on the Benzylidene Ring

In the Sheikh et al. (2019) study of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides (compounds bearing the same 4-bromophenoxy motif as the target compound but with a 2-methyl propane spacer and variable benzylidene substituents), compounds with electron-donating groups (–OH, –OCH₃) on the benzylidene ring exhibited superior antioxidant scavenging ability compared to those with electron-withdrawing or unsubstituted benzylidene rings [1]. The target compound carries an unsubstituted benzylidene ring, which is expected to confer intermediate antioxidant capacity relative to –OH/–OCH₃-substituted analogs. In biofilm inhibition, all compounds in this series were more active against Gram-negative than Gram-positive bacteria, establishing a Gram-selectivity profile associated with the 4-bromophenoxy scaffold [1].

Antioxidant Biofilm inhibition Fibrate analogs SAR

Procurement-Grade Purity and Availability Profile vs. Common Analogs

The target compound is commercially available at 95% purity (AKSci, Cat. 1246CR) and as a Sigma-Aldrich AldrichCPR product (Cat. R697311), the latter sold 'as-is' without analytical data collection under Sigma-Aldrich's rare-chemicals program . In contrast, 2-(4-bromophenoxy)acetohydrazide (CAS 16738-00-4, the hydrazide precursor) is available from multiple vendors including American Elements and Biosynth with more extensive documentation [1]. N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide (the positional isomer) and 2-(4-bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide are available from specialty suppliers but with limited purity certification . The target compound's AldrichCPR status means that procurement requires buyer-side identity verification (e.g., NMR, HRMS) and acceptance of lot-to-lot variability risk, which must be factored into experimental design and budget.

Commercial availability Purity specification AldrichCPR Procurement

Recommended Research and Industrial Application Scenarios for (E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide (CAS 303063-90-3)


Coordination Chemistry: Synthesis of Novel NNO-Donor Metal Complexes with Extended π-Conjugation

The benzylidene-capped hydrazone provides an NNO donor set with an sp²-hybridized azomethine nitrogen capable of π-backbonding, predicted to yield metal complexes with electronic properties distinct from those of the parent hydrazide [1]. Researchers synthesizing Ni(II), Cu(II), or Fe(III) coordination polymers can use this ligand to explore how extended conjugation through the benzylidene group modulates magnetic properties, redox potentials, or catalytic activity. The bromine atom additionally serves as a heavy-atom label for X-ray crystallographic phasing, a practical advantage over non-halogenated analogs [1].

Antitubercular Drug Discovery: A Defined Low-Activity Scaffold for Negative-Control or Resistance Studies

The Raja et al. (2010) data establishes that the 4-bromophenoxy hydrazone scaffold (compound 4l) exhibits only 6% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL, significantly below the 80% inhibition achieved by the best-in-series compound 4f [1]. This defined inactivity makes the target compound a rational choice as a negative control in antitubercular screening cascades, or as a scaffold for studying mechanisms of intrinsic resistance where the bromophenoxy motif confers resilience to metabolic degradation without eliciting target-based killing [1].

Antioxidant Reference Scaffold for Systematic Benzylidene SAR Studies

The Sheikh et al. (2019) SAR data demonstrate that the unsubstituted benzylidene ring on the 4-bromophenoxy scaffold occupies a defined intermediate position in antioxidant potency between electron-donating (–OH, –OCH₃) and electron-withdrawing (–Cl, –NO₂) benzylidene variants [2]. The target compound can serve as the baseline reference point for systematic studies exploring how incremental electronic modifications to the benzylidene ring affect radical-scavenging capacity, enabling quantitative structure-activity relationship (QSAR) model building without confounding substituent effects [2].

Neuroscience Tool Compound: Exclusion of Anticonvulsant Off-Target Activity in Phenotypic Screens

Convergent evidence from Pandeya et al. (2003) and the hydrazinecarbothioamide series indicates that the –OCH₂CONHN=CH– pharmacophore is devoid of anticonvulsant activity, while structurally related –NHCONHN=CH– (semicarbazone) and –NHCSNHN=CH– (thiosemicarbazone) congeners show potent seizure protection [3][4]. This pharmacological selectivity makes the target compound a valuable tool for CNS phenotypic screens where GABA-A receptor or voltage-gated sodium channel modulation must be excluded as a confounding mechanism, allowing cleaner interpretation of any observed neuroactivity [3][4].

Quote Request

Request a Quote for (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.